(3R)-3-amino-3-(5-methylfuran-2-yl)propanoic acid
Description
(3R)-3-Amino-3-(5-methylfuran-2-yl)propanoic acid is a β-amino acid derivative characterized by a furan ring substituted with a methyl group at the 5-position and a chiral amino group at the β-carbon. β-Amino acids, unlike their α-counterparts, exhibit unique conformational properties and metabolic stability, making them valuable in drug design and enzyme inhibition studies . The 5-methylfuran substituent likely enhances lipophilicity and modulates electronic properties, influencing bioavailability and target interactions.
Properties
Molecular Formula |
C8H11NO3 |
|---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
(3R)-3-amino-3-(5-methylfuran-2-yl)propanoic acid |
InChI |
InChI=1S/C8H11NO3/c1-5-2-3-7(12-5)6(9)4-8(10)11/h2-3,6H,4,9H2,1H3,(H,10,11)/t6-/m1/s1 |
InChI Key |
QOWQYAAGGVGLJV-ZCFIWIBFSA-N |
Isomeric SMILES |
CC1=CC=C(O1)[C@@H](CC(=O)O)N |
Canonical SMILES |
CC1=CC=C(O1)C(CC(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-amino-3-(5-methylfuran-2-yl)propanoic acid can be achieved through several synthetic routes. One common method involves the condensation of 5-methylfuran-2-carboxaldehyde with an appropriate amine, followed by reduction and subsequent protection of the amino group. The protected intermediate is then subjected to a series of reactions, including hydrolysis and deprotection, to yield the desired amino acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the furan ring, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2,5-dicarboxylic acid derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, (3R)-3-amino-3-(5-methylfuran-2-yl)propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology: The compound has potential applications in biological research, particularly in the study of amino acid metabolism and enzyme interactions. Its structural similarity to naturally occurring amino acids makes it a valuable tool for probing biological systems.
Medicine: In medicine, this compound may be investigated for its potential therapeutic properties. Its ability to interact with biological targets could lead to the development of new drugs or treatments for various diseases.
Industry: Industrially, the compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of (3R)-3-amino-3-(5-methylfuran-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, while the furan ring may participate in π-π stacking or hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : Hydroxymethyl and methoxymethyl groups improve solubility and antimicrobial activity, whereas benzyl and trifluoromethylphenyl groups enhance lipophilicity and target binding .
- Synthetic Routes: The target compound may be synthesized via Friedel-Crafts alkylation using catalysts like TfOH or AlX₃, similar to methods for 3-(furan-2-yl)propenoic acids .
Pharmacological and Toxicological Analogues
BMAA (2-Amino-3-(methylamino)-propanoic acid)
BMAA, a neurotoxic β-amino acid, provides a contrasting example due to its methylamino group and association with neurodegenerative diseases (Table 2).
Table 2: Pharmacokinetic Comparison with BMAA
Key Observations :
Heterocyclic Variants
Compounds with alternative heterocycles (e.g., pyridine, thiophene) highlight the role of ring electronics (Table 3).
Table 3: Heterocyclic Propanoic Acid Derivatives
Key Observations :
- Pyridine derivatives (e.g., 6-hydroxymethyl-substituted) exhibit higher polarity, favoring aqueous solubility .
- Thiophene-based compounds may offer improved enzymatic resistance compared to furan analogues .
Research Findings and Gaps
- Antimicrobial Activity : Furan derivatives with hydroxymethyl or methoxymethyl groups show moderate-to-strong antimicrobial effects, though specific data for the target compound are unavailable .
- Toxicity Data: No acute toxicity studies for the target compound were identified; BMAA’s neurotoxicity profile underscores the need for similar evaluations .
Biological Activity
(3R)-3-amino-3-(5-methylfuran-2-yl)propanoic acid is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including data tables, research findings, and case studies.
Chemical Structure and Properties
The compound this compound is characterized by its unique structure, which includes an amino acid backbone with a 5-methylfuran substituent. This structural uniqueness is believed to contribute to its biological activity.
Antioxidant Properties
The presence of furan moieties in organic compounds often correlates with antioxidant properties. Studies have shown that certain furan-containing compounds can scavenge free radicals and inhibit lipid peroxidation, suggesting that this compound may possess similar antioxidant capabilities .
The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that its biological effects may be mediated through interactions with specific enzymes or receptors involved in metabolic and signaling pathways.
Case Studies
- Antiviral Screening : A study on Schiff base derivatives demonstrated that modifications at specific positions significantly altered their antiviral efficacy against HIV strains . This suggests that structural variations in compounds similar to this compound could lead to enhanced biological activity.
- Antioxidant Evaluation : In vitro assays evaluating the antioxidant activity of furan derivatives indicated a concentration-dependent response in scavenging free radicals. Compounds exhibiting this property showed potential therapeutic applications in oxidative stress-related diseases .
Data Table: Biological Activity Overview
Q & A
Basic Research Questions
Q. What are the established synthetic routes for enantioselective synthesis of (3R)-3-amino-3-(5-methylfuran-2-yl)propanoic acid?
- Methodology : Enantioselective synthesis typically employs chiral catalysts or enzymatic resolution. For structurally similar β-amino acids, asymmetric hydrogenation of α,β-unsaturated esters using Rhodium(I) complexes with chiral phosphine ligands (e.g., BINAP) achieves high enantiomeric excess (>95%) . Alternatively, enzymatic transamination using aminotransferases (e.g., from E. coli) with pyridoxal-5′-phosphate as a cofactor can yield the (R)-configured product .
- Key Considerations : Optimize reaction conditions (pH, temperature) and use HPLC with chiral columns (e.g., Chiralpak IA) to confirm stereochemistry .
Q. How can the compound’s purity and structural integrity be validated in academic settings?
- Methodology :
- Purity : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) coupled with UV detection at 210 nm .
- Structure : ¹H/¹³C NMR (DMSO-d₆) to confirm the furan ring (δ ~6.3–7.1 ppm for aromatic protons) and amino/acid groups (δ ~1.8–2.2 ppm for methyl-furan; δ ~3.4 ppm for CH-NH₂) . High-resolution mass spectrometry (HRMS) for molecular ion verification .
Q. What are the primary biological targets or pathways influenced by this compound?
- Mechanistic Insight : The furan and β-amino acid moieties suggest potential interactions with:
- Enzymes : Inhibition of amino acid decarboxylases or transaminases via competitive binding at active sites .
- Receptors : Modulation of G-protein-coupled receptors (GPCRs) due to structural similarity to neurotransmitter precursors (e.g., L-DOPA analogs) .
- Validation : Radioligand binding assays (e.g., for GPCRs) or enzyme activity assays (e.g., NADH-coupled decarboxylase assays) .
Advanced Research Questions
Q. How do steric and electronic effects of the 5-methylfuran substituent influence reactivity in derivatization reactions?
- Data-Driven Analysis :
- Steric Effects : The methyl group on furan increases steric hindrance, reducing nucleophilic substitution rates at the β-carbon. Compare yields in alkylation reactions (e.g., methyl vs. ethyl derivatives) .
- Electronic Effects : Electron-donating methyl groups stabilize the furan ring, enhancing electrophilic aromatic substitution (e.g., bromination at the 4-position of furan) .
- Experimental Design : Conduct Hammett correlation studies using substituents (e.g., -H, -CH₃, -OCH₃) to quantify electronic effects .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Case Study : If Study A reports neuroprotective effects while Study B shows cytotoxicity:
- Variables to Assess :
- Purity : Impurities (e.g., racemic contamination) may skew results. Validate enantiopurity via polarimetry .
- Assay Conditions : Cell line specificity (e.g., SH-SY5Y vs. HEK293) or serum-free vs. serum-containing media .
- Resolution : Replicate studies under standardized conditions (e.g., ISO 10993-5 for cytotoxicity) and use orthogonal assays (e.g., MTT and LDH release) .
Q. How can computational modeling predict the compound’s pharmacokinetic properties?
- Methodology :
- ADME Prediction : Use SwissADME or Schrödinger’s QikProp to estimate logP (lipophilicity), Caco-2 permeability, and cytochrome P450 interactions .
- Docking Studies : AutoDock Vina for binding affinity prediction with target proteins (e.g., bacterial aminoacyl-tRNA synthetases) .
- Validation : Compare in silico predictions with in vitro assays (e.g., PAMPA for permeability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
